Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate
CAS No.:
Cat. No.: VC17190776
Molecular Formula: C8H18FNO6S
Molecular Weight: 275.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18FNO6S |
|---|---|
| Molecular Weight | 275.30 g/mol |
| IUPAC Name | ethyl 2-amino-4-fluoro-4-methylpentanoate;sulfuric acid |
| Standard InChI | InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4) |
| Standard InChI Key | VWRTUFGLEMCOLL-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a chiral center at the second carbon, adopting the (S)-configuration, as denoted in its IUPAC name: ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate sulfate. The sulfate counterion stabilizes the protonated amino group, enhancing crystalline stability. Key structural elements include:
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Ethyl ester group: Improves lipid solubility, facilitating cellular uptake.
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Fluorine atom: Introduced at the 4-position to alter electronic and steric properties.
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Quaternary carbon: The 4-methyl-4-fluoro moiety creates a sterically hindered environment, influencing receptor binding .
The SMILES notation explicitly defines the stereochemistry , while the InChIKey MJEBOMLXSMSDDI-LURJTMIESA-N enables precise database referencing .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 275.29 g/mol | |
| Solubility (DMSO) | 100 mg/mL (363.24 mM) | |
| Storage Conditions | 4°C, under nitrogen, dry |
Applications in Life Sciences Research
Ergogenic and Metabolic Studies
Amino acid derivatives like this compound are widely investigated for their ergogenic potential. By modulating:
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Anabolic hormone secretion: Enhanced insulin and growth factor signaling .
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Muscle protein synthesis: Fluorination may prolong metabolic stability, mimicking leucine’s role in mTOR pathway activation .
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Exercise-induced stress mitigation: Potential to reduce muscle damage markers (e.g., creatine kinase) .
Fluorinated Building Blocks in Drug Design
The fluorine atom’s electronegativity and small atomic radius make this compound valuable in medicinal chemistry for:
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Bioisosteric replacements: Substituting hydroxyl or hydrogen groups to improve pharmacokinetics.
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Enzyme inhibition: Fluorine’s inductive effects alter binding affinities in proteases or kinases .
Pharmacological and Toxicological Profile
Mechanism of Action
As a leucine analog, the compound likely competes for uptake via the transporter, a critical mediator of branched-chain amino acid absorption in cells. Fluorination may reduce susceptibility to degradation by leucine dehydrogenase, prolonging its half-life .
Formulation and Experimental Use
Stock Solution Preparation
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Concentration | 10–100 mM |
| Storage Temperature | -80°C (6 months) |
In Vivo Administration
Preliminary protocols suggest reconstitution in saline or PEG-300 for animal studies, though efficacy data remain unpublished .
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